![molecular formula C12H15N3OS B1270311 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 307327-55-5](/img/structure/B1270311.png)
4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (EMT) is a novel synthetic triazole compound with a wide range of potential applications in the fields of scientific research, medicine and industry. EMT has been studied for its potential in the areas of drug delivery, immunomodulation, cancer therapy, and other medical applications. EMT has also been investigated for its potential in industrial applications, such as as a corrosion inhibitor, as a catalyst in organic synthesis, and as a precursor for other compounds.
Scientific Research Applications
Urease Inhibition and Anti-proliferative Activity
1,2,4-Triazoles, including 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives, have shown promising results as urease inhibitors and in anti-proliferative activities. A study by Ali et al. (2022) synthesized a series of these compounds and identified one, 3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide, as a significant urease inhibitor. These compounds also exhibited moderate to promising anti-proliferative activities, suggesting their potential in cancer research (Ali et al., 2022).
DNA Methylation Inhibition
Research by Hovsepyan et al. (2018) on new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, closely related to the specified compound, explored their potential as DNA methylation inhibitors. This study indicates the potential application of these compounds in epigenetic therapy, particularly in the treatment of cancers with altered DNA methylation patterns (Hovsepyan et al., 2018).
Antimicrobial Properties
Various studies have reported the antimicrobial properties of 1,2,4-triazole derivatives. Bayrak et al. (2009) synthesized novel 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating that these compounds can be effective against a range of pathogenic strains (Bayrak et al., 2009). Additionally, Karabasanagouda et al. (2007) synthesized triazole derivatives with thioalkyl and sulphonyl phenoxy moieties, showing promising antimicrobial activities (Karabasanagouda et al., 2007).
Corrosion Inhibition
1,2,4-Triazole-3-thiols have been investigated for their potential as corrosion inhibitors. Chauhan et al. (2019) explored 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, which is structurally similar to the compound , as a corrosion inhibitor for copper in saline environments. This study highlights the potential use of these compounds in protecting metals against corrosion (Chauhan et al., 2019).
properties
IUPAC Name |
4-ethyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPFUNSHKFINOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352449 |
Source
|
Record name | 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
307327-55-5 |
Source
|
Record name | 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.